molecular formula C6H15NS B12124140 Ethanamine, 2-(butylthio)- CAS No. 3581-01-9

Ethanamine, 2-(butylthio)-

Cat. No.: B12124140
CAS No.: 3581-01-9
M. Wt: 133.26 g/mol
InChI Key: PQKHJKIUTWBNGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanamine, 2-(butylthio)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromobutane with cysteamine hydrochloride. The reaction typically proceeds under basic conditions, using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

C4H9Br+HSCH2CH2NH2C4H9SCH2CH2NH2+HBr\text{C}_4\text{H}_9\text{Br} + \text{HSCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_4\text{H}_9\text{SCH}_2\text{CH}_2\text{NH}_2 + \text{HBr} C4​H9​Br+HSCH2​CH2​NH2​→C4​H9​SCH2​CH2​NH2​+HBr

Industrial Production Methods: Industrial production of Ethanamine, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(butylthio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and bases are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: New substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2-(butylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanamine, 2-(butylthio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The butylthio group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Ethanamine, 2-(butylthio)- can be compared with other similar compounds such as:

    Ethanamine, 2-(methylthio)-: This compound has a methylthio group instead of a butylthio group, resulting in different chemical and physical properties.

    Ethanamine, 2-(ethylthio)-:

    Ethanamine, 2-(propylthio)-: Similar to the butylthio derivative but with a propylthio group, affecting its chemical behavior and uses.

Properties

CAS No.

3581-01-9

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

2-butylsulfanylethanamine

InChI

InChI=1S/C6H15NS/c1-2-3-5-8-6-4-7/h2-7H2,1H3

InChI Key

PQKHJKIUTWBNGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCN

Origin of Product

United States

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